2,4,5,6-Tetrahydroxyhexanal

Description

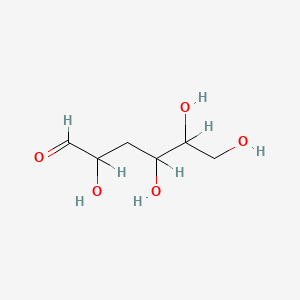

Structure

3D Structure

Properties

IUPAC Name |

2,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h2,4-6,8-11H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSPLKNONIUZSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)C(C(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations and Isomeric Considerations of 2,4,5,6 Tetrahydroxyhexanal

Chiral Center Analysis and Configurational Assignment Methodologies

The acyclic, or open-chain, form of 2,4,5,6-Tetrahydroxyhexanal possesses a six-carbon backbone with an aldehyde group at the C1 position. The hydroxyl groups are located at positions C2, C4, C5, and C6. Within this structure, carbons 2, 4, and 5 are chiral centers, as each is bonded to four different substituent groups.

The presence of three chiral centers means that there are 2³ = 8 possible stereoisomers. These exist as four pairs of enantiomers.

Table 1: Chiral Centers in Acyclic this compound

| Chiral Center | Position | Description |

| C2 | Carbon 2 | Bonded to H, OH, CHO, and the C3-C6 alkyl chain. |

| C4 | Carbon 4 | Bonded to H, OH, the C1-C3 alkyl chain, and the C5-C6 alkyl chain. |

| C5 | Carbon 5 | Bonded to H, OH, the C1-C4 alkyl chain, and the CH₂OH group. |

The absolute configuration at each chiral center is assigned as either 'R' (Rectus) or 'S' (Sinister) using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic nomenclature provides an unambiguous description of the molecule's three-dimensional structure. For example, a specific isomer could be named (2R,4S,5R)-2,4,5,6-Tetrahydroxyhexanal.

Methodologies for the experimental determination and assignment of these configurations include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) is a powerful tool. The coupling constants (J-values) between protons on adjacent carbons can provide detailed information about their dihedral angles, which in turn helps to deduce the relative stereochemistry of the chiral centers. smolecule.com

Optical Rotation: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation, measured using a polarimeter, are characteristic properties of a specific enantiomer. smolecule.com

X-ray Crystallography: When a crystalline derivative of the compound can be prepared, X-ray crystallography provides definitive proof of the absolute configuration and the precise three-dimensional structure of the molecule in the solid state.

Diastereomeric and Enantiomeric Synthesis and Separation Strategies

The synthesis of specific stereoisomers of polyhydroxy aldehydes like this compound requires stereocontrolled methods.

Asymmetric Synthesis: Strategies often involve building the carbon backbone using reactions that create chiral centers with a high degree of selectivity. Diastereoselective aldol (B89426) reactions, for instance, can be used to form C-C bonds while controlling the stereochemistry at the newly formed chiral centers. nih.gov Cascade reactions, such as tandem Michael-aldol additions, are also employed for the diastereoselective synthesis of related cyclic structures. beilstein-journals.org

Chiral Pool Synthesis: Another common approach is to start with a readily available, enantiomerically pure molecule from nature's "chiral pool," such as a common monosaccharide (e.g., D-glucose), and chemically modify it to achieve the target structure. ucl.ac.uk This leverages the pre-existing stereocenters of the starting material.

Once a mixture of stereoisomers is synthesized, separation is often necessary.

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) can be used to separate enantiomers based on the differential transient diastereomeric complexes they form with the chiral phase.

Diastereomeric Resolution: The mixture of enantiomers can be reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated using standard techniques like fractional crystallization or conventional chromatography. Afterward, the chiral auxiliary is chemically removed to yield the separated enantiomers.

Conformational Analysis of Acyclic and Cyclic Forms

In solution, this compound exists not only as an open-chain molecule but also as cyclic hemiacetals. These forms are in equilibrium.

Acyclic Conformation: The open-chain form is flexible due to rotation around its carbon-carbon single bonds. It adopts conformations that minimize steric strain and electrostatic repulsion between the hydroxyl groups.

Cyclic Conformations: The cyclic forms are created by an intramolecular nucleophilic attack of one of the hydroxyl groups on the electrophilic aldehyde carbon (C1). This creates a new chiral center at C1, known as the anomeric carbon.

Furanoid Ring: Attack by the C4-hydroxyl group forms a five-membered ring, structurally related to furan (B31954). These rings are not planar and typically adopt an "envelope" conformation where one atom is out of the plane of the other four. libretexts.org

Pyranoid Ring: Attack by the C5-hydroxyl group results in a six-membered ring, analogous to pyran. Due to their stability, six-membered rings are common for hexoses. They predominantly exist in low-energy "chair" conformations, which minimize both angle strain and torsional strain. libretexts.org In a chair conformation, substituents can be in either axial or equatorial positions. The most stable chair conformation is typically the one that places the bulkiest substituent groups in the more spacious equatorial positions. libretexts.org

Septanoid Ring: Attack by the C6-hydroxyl group would lead to a seven-membered ring. These are generally less common and less stable than five- or six-membered rings for simple sugars.

Research on Ring-Chain Tautomerism and Anomerization Processes

The reversible interconversion between the open-chain and cyclic forms is a phenomenon known as ring-chain tautomerism. chemistwizards.com For sugars and related polyhydroxy aldehydes, this process is fundamental to their chemistry. smolecule.comyoutube.com

The equilibrium in solution is dynamic, involving the acyclic aldehyde and the various cyclic hemiacetal forms (furanose, pyranose). smolecule.com The formation of the cyclic hemiacetal introduces a new stereocenter at C1. The two resulting diastereomers are called anomers , designated as α and β. qmul.ac.uk

In the α-anomer , the newly formed hydroxyl group on the anomeric carbon (C1) is on the opposite side of the ring from the CH₂OH group (at C5) in a standard Haworth projection.

In the β-anomer , the anomeric hydroxyl group is on the same side of the ring as the CH₂OH group.

Anomerization is the process by which the α and β anomers interconvert in solution. biocrick.com This conversion proceeds through the transient opening of the ring to the acyclic aldehyde form, followed by re-closure. researchgate.net The relative proportions of the α-pyranose, β-pyranose, α-furanose, β-furanose, and open-chain forms at equilibrium depend on the specific stereochemistry of the molecule as well as external factors like solvent and temperature. smolecule.com For most aldohexoses in aqueous solution, the six-membered pyranose forms are overwhelmingly favored, often with the β-anomer being more abundant due to its greater conformational stability. libretexts.orgyoutube.com

Table 2: Potential Tautomeric Forms of this compound in Solution

| Tautomeric Form | Ring Size | Ring Formation | Anomers |

| Acyclic | N/A | Open-chain aldehyde | N/A |

| Furanose | 5-membered | C4-OH attacks C1 | α and β |

| Pyranose | 6-membered | C5-OH attacks C1 | α and β |

| Septanose | 7-membered | C6-OH attacks C1 | α and β |

Computational Approaches to Stereochemical and Conformational Studies

Computational chemistry provides powerful tools for investigating the stereochemical and conformational properties of molecules like this compound, complementing experimental findings.

Energy Calculations: Quantum mechanical methods, such as Density Functional Theory (DFT), and molecular mechanics force fields can be used to calculate the potential energies of different stereoisomers and conformers. These calculations help identify the most stable structures. For example, computational studies on related sugars have been used to confirm that the ⁴C₁ chair conformation is the most favored for pyranose rings and to quantify the energy difference between axial and equatorial substituent orientations.

Modeling Tautomeric Equilibria: By calculating the relative free energies of the various tautomers (acyclic, pyranose, furanose) in different solvents, computational models can predict their equilibrium populations. These theoretical predictions can then be compared with experimental data from techniques like NMR spectroscopy.

Predicting Spectroscopic Properties: Computational methods can also predict spectroscopic data, such as NMR chemical shifts and coupling constants, for proposed structures. Comparing these predicted spectra with experimental spectra helps in the confirmation of stereochemical and conformational assignments. Research on related compounds has utilized calculations at the M05-2X/cc-pVTZ(-f)//B3LYP/6-31G** level of theory to analyze conformational preferences.

Advanced Synthetic Methodologies for 2,4,5,6 Tetrahydroxyhexanal and Its Stereoisomers

De Novo Asymmetric Synthesis Approaches for Polyhydroxy Aldehydes

De novo synthesis, the construction of complex molecules from simple, often achiral, starting materials, offers a powerful alternative to reliance on the chiral pool. For polyhydroxy aldehydes, these methods are designed to build the carbon backbone while systematically installing the required stereocenters with high precision.

One prominent strategy is the Achmatowicz reaction , which converts furan (B31954) alcohols into pyranones, key intermediates that can be elaborated into various hexose (B10828440) derivatives. mdpi.comrsc.org This approach allows for a stereodivergent synthesis, where different stereoisomers can be generated from a common precursor by altering the sequence of reactions or the catalysts used. mdpi.comrsc.org For instance, starting from achiral furan derivatives, a sequence involving the Achmatowicz rearrangement, palladium-catalyzed glycosidation, and chiral catalyst-controlled reductions can systematically produce all eight possible stereoisomers of certain deoxysugars. rsc.org

Another foundational method is the Sharpless asymmetric epoxidation . This reaction creates chiral epoxides from allylic alcohols with high enantioselectivity. Masamune and Sharpless demonstrated a landmark stereodivergent approach where iterative asymmetric epoxidation of simple allylic alcohols was used to systematically construct all eight L-hexoses. mdpi.compreprints.org This strategy derives the asymmetry of the final hexose from a single chiral trans-epoxide, which itself can be prepared in either enantiomeric form. mdpi.com

The Kiliani-Fischer synthesis, a classical method for elongating the carbon chain of an aldose, exemplifies a diastereoselective approach. It involves the addition of cyanide to an aldehyde (forming a cyanohydrin), followed by hydrolysis and reduction. mdpi.com While it produces a mixture of diastereomers that require separation, it demonstrates the fundamental principle of building complexity step-by-step. mdpi.compreprints.org

Table 1: Comparison of De Novo Asymmetric Synthesis Approaches

| Method | Key Reaction | Starting Material Type | Control Element | Outcome |

|---|---|---|---|---|

| Achmatowicz Approach | Achmatowicz Rearrangement | Furan Alcohols | Asymmetric Catalysis, Reagent Control | Stereodivergent access to pyranone intermediates for various hexoses. mdpi.comrsc.orgrsc.org |

| Sharpless/Masamune | Asymmetric Epoxidation | Achiral Allylic Alcohols | Chiral Catalyst (DET) | Stereodivergent synthesis of all sugar stereoisomers (e.g., L-hexoses). mdpi.compreprints.org |

| Kiliani-Fischer | Cyanohydrin Formation | Aldoses | Substrate Control | Chain elongation, produces diastereomeric mixture of higher-order sugars. mdpi.com |

Stereoselective Functionalization and Derivatization Techniques

The presence of multiple hydroxyl groups of similar reactivity in 2,4,5,6-tetrahydroxyhexanal necessitates sophisticated strategies for selective functionalization. Protecting group chemistry is a cornerstone of this field, allowing chemists to mask certain hydroxyl groups while others are modified. beilstein-journals.orgresearchgate.net

Orthogonal protecting groups are essential tools. These are groups that can be removed under distinct conditions without affecting other protecting groups in the molecule. researchgate.net For example, silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS), are widely used due to their stability and selective removal under fluoride-mediated conditions. beilstein-journals.orgnih.gov Regioselective silylation of primary alcohols over secondary ones is often achievable due to steric hindrance. beilstein-journals.org One-pot sequences have been developed to regioselectively silylate and then alkylate different hydroxyl groups in a single, efficient process. beilstein-journals.orgnih.gov Polymer-based protecting groups, like insoluble trityl chloride resins, can be used to selectively block a primary alcohol, allowing for the functionalization of the remaining hydroxyls before cleavage from the polymer support. cdnsciencepub.com

Recent advances focus on the direct, stereoselective functionalization of unprotected or minimally protected carbohydrates . acs.orgmdpi.com This avoids lengthy protection-deprotection sequences. For example, the anomeric hydroxyl group can be selectively deprotonated and reacted under basic or neutral conditions, often proceeding via an SN2 mechanism to give excellent stereocontrol. mdpi.com Catalytic methods using borinic acids have also been developed to achieve regioselective alkylation or acylation of specific equatorial hydroxyl groups in glycosyl polyols. universiteitleiden.nl

Table 2: Selected Protecting Groups for Polyol Functionalization

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Selectivity/Features |

|---|---|---|---|---|

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | F⁻ (e.g., TBAF) | Stable to many conditions; often selective for primary alcohols. beilstein-journals.org |

| tert-Butyldiphenylsilyl Ether | TBDPS | TBDPS-Cl, Imidazole | F⁻ (e.g., TBAF) | More sterically hindered and robust than TBDMS. beilstein-journals.org |

| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C | Stable to acid/base; removed by hydrogenolysis. |

| p-Methoxybenzyl Ether | PMB | PMB-Cl, NaH | Oxidative (e.g., DDQ, CAN) | Orthogonal to Benzyl ethers. researchgate.net |

| Polymer-bound Trityl | P-Tr | Trityl chloride polymer | Acidic medium | Immobilizes substrate for selective reaction of other groups. cdnsciencepub.com |

Enzymatic and Biocatalytic Synthesis Routes to Chiral Polyols and Aldehydes

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and exhibit unparalleled stereoselectivity, making them ideal for constructing chiral polyhydroxy compounds. uca.frnih.gov

Aldolases and transketolases are key enzymes for stereoselective carbon-carbon bond formation. uca.fr D-fructose-1,6-bisphosphate aldolase (B8822740) (FruA), for example, can be used in enzyme cascades to produce polyhydroxylated compounds. acs.org Transketolase (TK) catalyzes the transfer of a two-carbon ketol unit from a donor substrate (like β-hydroxypyruvate) to an aldehyde acceptor. rsc.orgresearchgate.netresearchgate.net This reaction creates a new C-C bond and a new stereocenter with a specific (S)-configuration, a transformation that is difficult to achieve with high selectivity using conventional chemical methods. rsc.org The substrate scope of transketolases has been expanded through enzyme engineering to accept a wide range of non-phosphorylated aldehydes. rsc.org

Whole-cell biocatalysis is another powerful approach, where microorganisms are engineered to perform multi-step synthetic sequences. acs.orgeuropa.eu This strategy avoids the need to isolate and purify individual enzymes. For example, recombinant E. coli cells have been engineered to express pathways for the synthesis of various L-hexose derivatives from simple achiral precursors. acs.org Furthermore, oxidoreductases, such as alcohol dehydrogenases, are used for the asymmetric reduction of ketones to produce chiral alcohols, while other enzymes like galactose oxidase can perform selective oxidations of polyols. europa.eumdpi.com

Table 3: Key Enzymes in the Biocatalytic Synthesis of Polyhydroxy Aldehydes

| Enzyme Class | EC Number | Reaction Type | Typical Substrates | Key Feature |

|---|---|---|---|---|

| Transketolase (TK) | 2.2.1.1 | C-C Bond Formation (Ketol transfer) | Aldehyde acceptor, Ketol donor (e.g., HPA) | Forms a new C-C bond with a stereospecific (S)-hydroxyl group. rsc.orgresearchgate.net |

| Aldolase | 4.1.2.x | C-C Bond Formation (Aldol addition) | Aldehyde, Ketone (e.g., DHAP) | Creates two new stereocenters with high diastereoselectivity. uca.fracs.org |

| Alcohol Dehydrogenase (ADH) | 1.1.1.x | Reduction | Ketones, Aldehydes | Asymmetric reduction to produce chiral alcohols. mdpi.com |

| Galactose Oxidase | 1.1.3.9 | Oxidation | Primary alcohols (e.g., in polyols) | Selective oxidation of primary alcohols to aldehydes. europa.eu |

Convergent and Divergent Synthetic Strategies for Hexanal (B45976) Scaffolds

The efficient construction of a library of stereoisomers of this compound relies on well-designed convergent or divergent synthetic plans.

Divergent synthesis begins with a common intermediate that is systematically elaborated into a variety of distinct final products. rsc.orghbni.ac.in A classic divergent approach is chiral pool synthesis , which utilizes readily available, inexpensive chiral molecules like D-glucose, D-mannose, or amino acids as starting materials. hbni.ac.in The inherent stereochemistry of the starting material is used to direct the synthesis. However, this approach can be limited by the availability of starting materials with the desired absolute configuration. hbni.ac.in A more versatile divergent strategy starts from achiral materials, such as furan, and uses asymmetric catalysis to generate a key chiral intermediate. mdpi.comrsc.org As mentioned, the Achmatowicz rearrangement is a powerful tool in this context, allowing access to all possible stereoisomers of deoxysugars from a few common precursors. rsc.org

Table 4: Comparison of Convergent and Divergent Strategies

| Strategy | Description | Advantages | Disadvantages | Example Application |

|---|---|---|---|---|

| Divergent | A common intermediate is transformed into a library of different products. | Efficient for creating libraries of analogues; fewer total steps for a family of compounds. | An early-stage mistake affects all subsequent products; may require long linear sequences. | Synthesis of all eight stereoisomers of deoxysugars from a furan derivative. rsc.org |

| Convergent | Separate fragments of the target are synthesized and then coupled. | Higher overall yields for complex targets; allows for parallel synthesis of fragments. | Requires careful planning of fragment coupling; may be less efficient for small molecules. | Synthesis of polycyclic polyethers like kalmanol by coupling two complex fragments. nih.gov |

Strategies for the Synthesis of Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound are invaluable tools for studying reaction mechanisms, metabolic pathways, and for quantitative analysis using mass spectrometry. alfa-chemistry.comnih.gov Strategies exist for the site-specific or uniform incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O). omicronbio.comomicronbio.com

Chemical synthesis provides versatile routes for isotopic labeling. The cyanohydrin reduction method, for instance, can be used to introduce ¹³C, ²H, and ¹⁸O isotopes into aldoses. alfa-chemistry.com Specific deuterium labeling can be achieved using deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) for reductions or deuterated Grignard reagents (e.g., CD₃MgBr) for C-C bond formation. imreblank.chnih.govvaia.com For example, [5,6-²H₂]hexanal has been synthesized via the deuteration of 5-hexen-1-ol (B1630360) using deuterium gas and Wilkinson's catalyst, followed by oxidation. imreblank.chnih.gov

Enzymatic and chemoenzymatic methods offer high specificity and yield for labeling carbohydrates. alfa-chemistry.com Enzymes can be used to construct labeled monosaccharides from simpler labeled precursors. This approach is particularly attractive because of the high regio- and stereoselectivity of enzymatic reactions. alfa-chemistry.com Often, an optimal synthesis protocol will integrate both chemical and enzymatic steps to efficiently produce the desired labeled compound. alfa-chemistry.com Companies specializing in isotopic labeling offer custom synthesis of a wide range of labeled carbohydrates, including singly, multiply, or uniformly labeled molecules, to support specific research needs. omicronbio.comomicronbio.com

Reactivity Profiles and Reaction Mechanisms of 2,4,5,6 Tetrahydroxyhexanal

Aldehyde Group Chemical Transformations: Oxidation, Reduction, and Nucleophilic Additions

The aldehyde group is the most oxidized carbon in the open-chain form of 2,4,5,6-Tetrahydroxyhexanal, making it a focal point for various chemical transformations. Its electrophilic nature and the presence of an adjacent proton render it susceptible to oxidation, reduction, and nucleophilic attack.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a hallmark reaction used to distinguish aldoses from ketoses. Mild oxidizing agents are typically employed for this purpose. For instance, Tollens' reagent, which contains the silver-ammonia complex ion [Ag(NH₃)₂]⁺, oxidizes the aldehyde, resulting in the formation of a silver mirror, a classic positive test. savemyexams.comchemguide.co.uk Other common oxidizing agents include nitric acid and potassium permanganate. The product of this oxidation is an aldonic acid. pdx.edu

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, converting the aldose into a polyalcohol known as an alditol. pdx.edu Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uksmolecule.com This reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.

Nucleophilic Additions: The carbonyl carbon of the aldehyde is electrophilic and is a prime target for nucleophiles. One of the most significant nucleophilic addition reactions is the addition of hydrogen cyanide (HCN), which adds to the carbonyl group to form a cyanohydrin. This reaction is notable as it extends the carbon chain of the sugar. Another example is the addition of alcohols, which leads to the formation of hemiacetals, a reaction of profound importance for the structure of monosaccharides. libretexts.org

Table 1: Key Transformations of the Aldehyde Group in this compound

| Transformation | Reagent(s) | Product Type | General Product Name |

| Oxidation | Tollens' Reagent ([Ag(NH₃)₂]⁺), HNO₃, KMnO₄ | Carboxylic Acid | Aldonic Acid pdx.edu |

| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Alditol pdx.edu |

| Nucleophilic Addition | Hydrogen Cyanide (HCN) | Cyanohydrin | Cyanohydrin |

| Nucleophilic Addition | Alcohol (R-OH) | Hemiacetal | Hemiacetal libretexts.org |

Intramolecular Cyclization to Hemiacetals

While often depicted in its open-chain form, this compound, like most monosaccharides, exists predominantly in a cyclic structure in solution. masterorganicchemistry.com This occurs through a reversible intramolecular nucleophilic addition, where one of the hydroxyl groups within the molecule attacks the electrophilic aldehyde carbon. wikipedia.orgkhanacademy.org This reaction forms a cyclic hemiacetal.

The stability of the resulting ring dictates the preferred cyclic form. Rings with five or six members are the most stable and therefore the most common. wikipedia.orgkhanacademy.orgyoutube.com

Pyranose Formation: Attack by the hydroxyl group on carbon 5 (C-5 OH) on the C-1 aldehyde results in a six-membered ring, known as a pyranose. In the case of glucose, the six-membered ring is thermodynamically more stable. khanacademy.org

Furanose Formation: Attack by the hydroxyl group on carbon 4 (C-4 OH) on the C-1 aldehyde leads to a five-membered ring, referred to as a furanose. khanacademy.org

This cyclization creates a new stereocenter at the former carbonyl carbon (C-1), which is now called the anomeric carbon. khanacademy.org The two resulting stereoisomers, or anomers, are designated as α and β, depending on the orientation of the new hydroxyl group relative to other substituents on the ring. pdx.edu In solution, these anomers can interconvert through the open-chain form in a process called mutarotation until an equilibrium is established. khanacademy.orgmerrylandhighschools.com

Table 2: Intramolecular Cyclization Products of this compound

| Attacking Group | Ring Size | Cyclic Structure Name |

| C-5 Hydroxyl | 6-membered | Pyranose pdx.edu |

| C-4 Hydroxyl | 5-membered | Furanose pdx.edu |

Interactions of Hydroxyl Groups: Esterification, Etherification, and Glycosylation Research

The multiple hydroxyl groups along the carbon chain of this compound are also key sites of reactivity, capable of undergoing esterification, etherification, and glycosylation.

Esterification: The hydroxyl groups can react with acyl chlorides or acid anhydrides to form esters. For example, reacting the polyhydroxy aldehyde with acetic anhydride (B1165640) will convert the hydroxyl groups into acetate (B1210297) esters. pdx.edu This reaction is often used to protect the hydroxyl groups during other chemical transformations.

Etherification: Similarly, the hydroxyl groups can be converted into ethers. A common method involves reaction with an alkyl halide, such as methyl iodide, in the presence of a base like silver oxide (Ag₂O). pdx.edu This process converts the hydroxyl groups to methoxy (B1213986) groups.

Glycosylation: Perhaps the most significant reaction of the hydroxyl groups in carbohydrate chemistry is glycosylation. This reaction involves the anomeric hydroxyl group (the one formed during cyclization) of a cyclic hemiacetal reacting with an alcohol to form an acetal, known as a glycoside. pdx.edulibretexts.org When the alcohol is another monosaccharide, the resulting glycoside is a disaccharide, and the bond linking them is a glycosidic bond. This is the fundamental linkage that forms oligosaccharides and polysaccharides. libretexts.orgpressbooks.pub

Table 3: Reactions of the Hydroxyl Groups in this compound

| Reaction | Reagent(s) | Functional Group Formed | Significance |

| Esterification | Acetic Anhydride, Acyl Chlorides | Ester | Protection of hydroxyl groups |

| Etherification | Methyl Iodide / Silver Oxide | Ether pdx.edu | Protection of hydroxyl groups |

| Glycosylation | Alcohol (R-OH) / Acid Catalyst | Glycoside (Acetal) pdx.edu | Formation of disaccharides and polysaccharides |

Mechanistic Insights into Multicomponent Reactions Involving Polyhydroxy Aldehydes

Polyhydroxy aldehydes like this compound serve as valuable building blocks in multicomponent reactions (MCRs). rsc.org MCRs are convergent chemical reactions where three or more starting materials react in a single step to form a product that incorporates all or most of the atoms of the reactants. mdpi.comnih.gov These reactions are highly efficient and atom-economical, allowing for the rapid synthesis of complex molecules from simple precursors. nih.gov

Carbohydrates can act as the aldehyde component in a variety of MCRs, including the Passerini, Ugi, and Petasis borono-Mannich reactions. researchgate.netorganic-chemistry.orgacs.org

Mechanism: In many of these reactions, the aldehyde first condenses with an amine to form an imine or iminium ion intermediate. This intermediate is then attacked by a nucleophile. organic-chemistry.orgillinois.edu For example, in the Petasis reaction, a boronic acid acts as the nucleophile, adding to an iminium ion formed from the polyhydroxy aldehyde and an amine. acs.org In isocyanide-based MCRs like the Ugi reaction, the isocyanide exhibits dual nucleophilic and electrophilic character, enabling the combination of an aldehyde, an amine, a carboxylic acid, and the isocyanide to form a complex α-acylamino amide product. organic-chemistry.orgillinois.edu

Products: The use of polyhydroxy aldehydes in MCRs provides a direct route to highly functionalized, hydrophilic molecules with significant stereochemical complexity. researchgate.netrsc.org Research has demonstrated the synthesis of diverse structures such as polyhydroxy-substituted pyrimidine-fused heterocycles and complex amino acid derivatives using carbohydrates as the aldehyde source. rsc.orgresearchgate.netrsc.org

Table 4: Examples of Multicomponent Reactions Involving Polyhydroxy Aldehydes

| Reaction Name | Key Reactants | Typical Product |

| Petasis Reaction | Aldehyde, Amine, Boronic Acid | Highly functionalized amines acs.org |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide organic-chemistry.orgillinois.edu |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide organic-chemistry.org |

| Biginelli-type Reaction | Aldehyde, Barbituric Acid, Amine | Polyhydroxy Pyrimidine-fused Heterocycles rsc.org |

Non-Enzymatic Reactions and Their Product Characterization (e.g., Maillard reactions, glycation processes)

This compound, as a reducing sugar, can participate in non-enzymatic reactions with amino-containing compounds like amino acids, peptides, and proteins. The most prominent of these is the Maillard reaction, also known as non-enzymatic browning. nih.govfrontiersin.org

Maillard Reaction Pathway: This is a highly complex network of reactions. frontiersin.org

Initial Stage: The reaction begins with the condensation of the aldehyde group of the sugar with a free amino group to form a Schiff base. frontiersin.org This unstable intermediate then rearranges to form a more stable ketoamine known as an Amadori product. nih.govfrontiersin.org

Intermediate Stage: The Amadori products undergo further reactions, including dehydration and fragmentation, to produce a wide variety of reactive intermediate compounds, such as dicarbonyls (e.g., pyruvaldehyde). nih.gov This stage can result in the development of yellow colors. nih.gov

Final Stage: In the final stage, these reactive intermediates undergo aldol (B89426) condensation and polymerization to form complex, high molecular weight, nitrogen-containing brown polymers known as melanoidins. nih.gov

Glycation: This term refers to the non-enzymatic reaction of sugars with proteins or peptides. The initial products are Amadori compounds, which can undergo further reactions to form Advanced Glycation End-products (AGEs). nih.gov

Product Characterization: The Maillard reaction generates an extremely complex mixture of products. researchgate.net Characterizing these products requires sophisticated analytical techniques. High-resolution mass spectrometry (HRMS) methods, such as ESI-qTOF-MS and FT-ICR-MS, are crucial for identifying the thousands of different compounds formed. researchgate.net These techniques allow for the determination of molecular formulas, from which the structures of reaction products can be proposed. researchgate.net Studies have identified various classes of products, including Amadori compounds, imidazolidinones, and a vast array of caramelization and dehydration products. researchgate.netnih.gov

Table 5: Stages and Products of the Maillard Reaction

| Stage | Key Process | Key Products |

| Early | Condensation and Rearrangement | Schiff Base, Amadori Product frontiersin.org |

| Intermediate | Dehydration, Fragmentation | Dicarbonyls, Hydroxymethylfurfural (HMF) nih.gov |

| Final | Polymerization | Melanoidins (brown polymers) nih.gov |

Biosynthetic Pathways and Metabolic Interconversions Involving Tetrahydroxyhexanals

Enzymatic Mechanisms in Carbohydrate Biosynthesis and Degradation

The biosynthesis and degradation of carbohydrates are orchestrated by a vast array of enzymes with diverse catalytic mechanisms. These enzymes facilitate the formation and cleavage of glycosidic bonds, as well as the interconversion of different sugar isomers and their phosphorylated derivatives. While direct enzymatic synthesis or degradation of 2,4,5,6-Tetrahydroxyhexanal is not prominently detailed in the available research, the pathways governing related aldohexoses provide a framework for understanding its potential metabolic routes.

Carbohydrate-active enzymes (CAZymes) are central to these processes, encompassing families such as glycoside hydrolases (GHs), glycosyltransferases (GTs), and lytic polysaccharide monooxygenases (LPMOs). nih.gov GHs catalyze the hydrolysis of glycosidic bonds, breaking down complex polysaccharides into simpler sugars. nih.gov Conversely, GTs are responsible for the synthesis of glycosidic linkages, transferring sugar moieties from an activated donor to an acceptor molecule. nih.gov LPMOs employ an oxidative mechanism to cleave polysaccharide chains, often working in synergy with GHs to enhance the degradation of recalcitrant materials like cellulose (B213188) and chitin. nih.gov

In plants and photosynthetic microorganisms, carbohydrates are synthesized from carbon dioxide and water via photosynthesis. sapientia.ro The resulting triose phosphates can be converted into a variety of hexoses and other sugars through the actions of aldolases, transketolases, and isomerases. sapientia.ro The degradation of carbohydrates, primarily through glycolysis, breaks down glucose into pyruvate, generating ATP and NADH for cellular energy. wikipedia.org This pathway involves a series of enzymatic steps, including phosphorylation, isomerization, and cleavage reactions.

Role of Aldehyde Dehydrogenases and Related Enzymes in Metabolic Flux

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that play a crucial role in cellular detoxification by oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.gov This function is vital as aldehydes are often highly reactive and can cause cellular damage by forming adducts with proteins and DNA. nih.gov

Given that this compound is an aldehyde, it is plausible that ALDHs are involved in its metabolism. The broad substrate specificity of many ALDH isozymes allows them to act on various aliphatic and aromatic aldehydes. nih.gov For instance, the human ALDH superfamily consists of 19 known isozymes with diverse functions in metabolic pathways, including alcohol metabolism and retinoic acid synthesis. nih.gov

In microbial systems, such as yeast, ALDHs are critical for converting acetaldehyde (B116499) to acetyl-CoA, a central metabolite, particularly during growth on non-fermentable carbon sources. yeastgenome.org The yeast genome encodes several ALDHs with different subcellular localizations and cofactor specificities. yeastgenome.org For example, Ald4p is a mitochondrial ALDH in Saccharomyces cerevisiae that is essential for growth on ethanol (B145695). yeastgenome.org The human homolog, ALDH2, is a key mitochondrial enzyme in acetaldehyde metabolism. wikipedia.org

The activity of ALDHs can significantly influence metabolic flux by removing potentially toxic aldehyde intermediates and producing carboxylic acids that can be further metabolized. This detoxification role is also linked to protection against oxidative stress. nih.gov

Substrate Specificity and Kinetic Studies of Enzymes Interacting with Aldohexoses

The interaction of enzymes with their substrates is highly specific, governed by the three-dimensional structure of the enzyme's active site. Studies on enzymes that metabolize aldohexoses reveal key structural determinants for substrate binding and catalysis.

For example, hexokinases, which phosphorylate hexoses, exhibit group specificity, meaning they can act on a functional group present in several similar molecules, such as aldohexose sugars. unacademy.com However, some enzymes display absolute specificity, acting on only one particular substrate. unacademy.com Glucokinase, for instance, is highly specific for the phosphorylation of glucose. unacademy.com

The D-aldohexose dehydrogenase from the thermoacidophilic archaeon Thermoplasma acidophilum (AldT) shows a unique preference for D-mannose. nih.gov Structural studies of AldT have revealed that the specific interaction with the axial C2 hydroxyl group of D-mannose is crucial for its substrate selectivity. nih.gov This highlights how subtle differences in the stereochemistry of a sugar molecule can dramatically affect its recognition by an enzyme.

Phosphate (B84403) sugar isomerases, which catalyze the interconversion between ketose phosphates and aldose phosphates, often exhibit broad substrate specificity. researchgate.net For instance, a D-ribose-5-phosphate isomerase (RpiB) from Clostridium thermocellum was found to act on several aldopentoses and aldohexoses, with a preference for substrates having hydroxyl groups at C2, C3, and C4 oriented in the same direction. researchgate.net

The kinetic parameters of these enzymatic reactions, such as the Michaelis constant (Km) and the catalytic rate (kcat), provide quantitative measures of substrate affinity and turnover. These parameters are essential for understanding the efficiency and regulation of metabolic pathways.

Identification of Biological Precursors and Degradation Products in Model Systems

Identifying the precursors and degradation products of a specific metabolite within a biological system is key to elucidating its metabolic pathway. While direct studies on the precursors and degradation products of this compound are limited, related compounds offer insights.

In a study on fermented kohlrabi, this compound was identified as a differential metabolite, suggesting it is either produced or consumed during the fermentation process. mdpi.com This indicates that microbial activity can lead to the formation or degradation of this compound from precursors present in the kohlrabi.

In a broader context, aldohexoses like glucose are synthesized from triose phosphates during photosynthesis in plants. sapientia.ro The degradation of glucose through glycolysis yields pyruvate, which can then be converted to various other molecules, including acetyl-CoA for the citric acid cycle or ethanol and carbon dioxide during fermentation. wikipedia.org

The open-chain form of D-glucosamine is (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal, a structurally similar compound. nih.gov D-glucosamine is a key component of many polysaccharides and can be derived from the hydrolysis of these polymers. Its metabolism often involves phosphorylation and conversion to fructose-6-phosphate, which can then enter glycolysis.

Regulation of Carbohydrate Metabolism in Microbial Systems and Plants

The metabolic pathways that govern carbohydrate synthesis and breakdown are tightly regulated to meet the cell's energy and biosynthetic needs while maintaining homeostasis. This regulation occurs at multiple levels, including allosteric control of enzyme activity and regulation of gene expression.

In both microbial and plant systems, key enzymes in pathways like glycolysis and gluconeogenesis are subject to allosteric regulation by metabolites that signal the cell's energy status, such as ATP, AMP, and citrate. bu.edubu.edu For example, phosphofructokinase-1, a key regulatory enzyme in glycolysis, is activated by AMP and inhibited by ATP. bu.edubu.edu

In plants, carbohydrate metabolism is intricately linked to photosynthesis and the transport of sugars between different cellular compartments and tissues. sapientia.ro The synthesis of starch in chloroplasts and sucrose (B13894) in the cytosol are key regulated processes that control the partitioning of fixed carbon.

In microbial pathogens, carbohydrate metabolism is often coordinated with the expression of virulence factors. nih.gov The phosphotransferase system (PTS), which is involved in the uptake and phosphorylation of sugars in many bacteria, has been shown to play a regulatory role in pathogenesis. nih.gov For example, in Edwardsiella piscicida, the PTS component PtsH is crucial for the utilization of several sugars and is also involved in regulating the expression of a type III secretion system, a key virulence factor. nih.gov

Fungi, such as Aspergillus luchuensis used in tea fermentation, produce a variety of carbohydrate-active enzymes to break down complex polysaccharides in their environment. frontiersin.org The expression of these enzyme-encoding genes is regulated by the presence of specific substrates, allowing the fungus to adapt its metabolism to the available nutrients. frontiersin.org

Interactive Data Table of Research Findings

| Enzyme/Process | Organism/System | Substrate(s) | Product(s)/Effect | Key Findings | Citation |

| Aldehyde Dehydrogenase (ALDH) Superfamily | Humans | Various endogenous and exogenous aldehydes | Corresponding carboxylic acids | Crucial for detoxification and involved in numerous metabolic pathways. | nih.gov |

| D-aldohexose dehydrogenase (AldT) | Thermoplasma acidophilum | D-mannose, other monosaccharides | D-mannono-1,4-lactone | Exhibits highest activity with D-mannose; specificity determined by interaction with the C2 hydroxyl group. | nih.gov |

| D-ribose-5-phosphate isomerase (RpiB) | Clostridium thermocellum | L-talose, D-ribose, D-allose, and others | L-tagatose, D-ribulose, D-psicose, etc. | Shows broad substrate specificity for aldoses with specific hydroxyl group orientations. | researchgate.net |

| Phosphotransferase System (PTS) | Edwardsiella piscicida | Glucose, fructose, mannose, etc. | Sugar-phosphates | PtsH component is crucial for sugar utilization and regulates virulence gene expression. | nih.gov |

| Carbohydrate-Active Enzymes (CAZymes) | Aspergillus luchuensis | Cellulose, pectin, starch, etc. | Monosaccharides and soluble sugars | Fungal fermentation involves the breakdown of complex polysaccharides by a suite of secreted enzymes. | frontiersin.org |

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Isomers and Derivatives

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of carbohydrates, providing highly accurate mass measurements that facilitate the determination of elemental compositions. nih.govresearchgate.net For 2,4,5,6-tetrahydroxyhexanal (C₆H₁₂O₆), HRMS can confirm its molecular formula with high confidence, distinguishing it from compounds with the same nominal mass but different elemental makeups. Instruments like Orbitrap and Quadrupole Time-of-Flight (Q-TOF) systems routinely achieve mass accuracies in the low ppm range, which is crucial for identifying unknown compounds in complex mixtures. researchgate.netscirp.org

Beyond simple mass determination, tandem mass spectrometry (MS/MS) coupled with HRMS is pivotal for the structural elucidation of isomers. While stereoisomers (e.g., the open-chain forms of glucose and galactose) have identical masses and fragmentation patterns under standard conditions, specific derivatization or the use of advanced fragmentation techniques can induce subtle, yet characteristic, differences. Collision-induced dissociation (CID) of the protonated or deprotonated molecules generates a series of fragment ions corresponding to cross-ring cleavages and glycosidic bond scissions (in derivatives). The relative abundances of these fragments can serve as a fingerprint to help differentiate between isomers. nih.gov Furthermore, HRMS is highly effective in identifying and structurally characterizing derivatives of this compound, such as those formed during degradation studies or metabolic processes. scirp.org

Table 1: HRMS Data for Hexose (B10828440) Isomers

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C₆H₁₂O₆ | Applies to all hexose isomers, including this compound. |

| Monoisotopic Mass | 180.06339 u | The exact mass used for high-resolution identification. |

| Common Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Protonated and alkali metal adducts are commonly observed. |

| Common Adducts (Negative Ion Mode) | [M-H]⁻, [M+Cl]⁻, [M+HCOO]⁻ | Deprotonated molecules and adducts with anions are common. |

| Typical CID Fragments | Water losses, cross-ring cleavages | Fragments corresponding to the loss of H₂O molecules and cleavage of the carbon backbone are characteristic. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural and stereochemical analysis of organic molecules, including this compound. longdom.org While the aldehyde exists in low concentration in solution, its signals can be detected and assigned. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom. mdpi.com The chemical shifts of the aldehydic proton (CHO) and the various carbinol protons (CH-OH) are highly sensitive to their stereochemical arrangement. nih.gov

Two-dimensional (2D) NMR techniques are essential for unraveling the complex, overlapping spectra typical of carbohydrates. longdom.orgmdpi.com

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the carbon backbone from one end of the molecule to the other. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.

Crucially, NMR provides insight into the three-dimensional structure. The magnitude of the vicinal coupling constants (³JHH) between adjacent protons, interpreted through the Karplus equation, yields information about the dihedral angles and thus the preferred conformation of the flexible acyclic chain. nih.gov Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, further refining the conformational model. nih.gov

Table 2: Typical NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aldehyde (CHO) | 9.5 - 9.8 | Distinct, downfield singlet or doublet. |

| ¹H | Carbinol (CH-OH) | 3.5 - 5.5 | Complex, overlapping multiplet region. |

| ¹H | Hydroxyl (OH) | Variable | Broad signals, often exchanged with D₂O. |

| ¹³C | Aldehyde (C=O) | 200 - 205 | Characteristic downfield signal. |

| ¹³C | Carbinol (C-OH) | 60 - 80 | Region for carbons bearing hydroxyl groups. |

Chromatographic Techniques for Separation of Isomers and Related Compounds (e.g., Chiral HPLC, GC-MS, HPAEC-PAD)

Chromatography is the primary method for separating the complex mixtures in which this compound is often found. nih.gov The choice of technique depends on the specific analytical goal, such as separating stereoisomers or quantifying the analyte in a complex matrix.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a gold-standard method for carbohydrate analysis. At high pH, the hydroxyl groups of sugars become partially ionized, allowing them to be separated on strong anion-exchange columns. Detection is achieved via PAD, a sensitive and selective electrochemical technique that oxidizes the carbohydrates at the surface of a gold electrode. HPAEC-PAD can effectively separate many common monosaccharide isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to their low volatility, sugars like this compound must be chemically derivatized before GC analysis. researchgate.net Common methods include oximation followed by silylation, which converts the hydroxyl groups and the aldehyde into more volatile and thermally stable ethers. The resulting derivatives can be separated on capillary GC columns and identified by their characteristic retention times and mass spectra.

Chiral High-Performance Liquid Chromatography (HPLC): To separate enantiomers (e.g., the open-chain forms of D-glucose and L-glucose), chiral chromatography is required. bioanalysis-zone.com This technique uses a stationary phase that is itself chiral, allowing for differential interaction with the two enantiomers and resulting in their separation.

Hydrophilic Interaction Chromatography (HILIC): HILIC is another LC mode well-suited for separating polar compounds like sugars. bioanalysis-zone.com It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, providing an alternative selectivity to reversed-phase chromatography.

Table 3: Comparison of Chromatographic Techniques for Aldose Analysis

| Technique | Principle | Derivatization | Detection | Application |

|---|---|---|---|---|

| HPAEC-PAD | Anion exchange of carbohydrates at high pH | Not required | Pulsed Amperometry | Isomer separation and quantification of native sugars. |

| GC-MS | Separation of volatile compounds | Required (e.g., silylation) | Mass Spectrometry | Structural identification and quantification; high separation efficiency. |

| Chiral HPLC | Chiral recognition on stationary phase | Not usually required | UV, Refractive Index, MS | Separation of enantiomers (D/L forms). bioanalysis-zone.com |

| HILIC | Partitioning onto a polar stationary phase | Not required | MS, ELSD | Separation of polar isomers with alternative selectivity. bioanalysis-zone.com |

Development of Electrochemical and Biosensor Platforms for Detection

Electrochemical sensors and biosensors offer the potential for rapid, sensitive, and low-cost detection of this compound, making them suitable for applications like point-of-care diagnostics or food quality monitoring. auburn.edunih.gov These devices typically rely on a recognition element that selectively binds to the target analyte, coupled with a transducer that converts the binding event into a measurable electrical signal. researchgate.net

For sugars, enzyme-based biosensors are common. For instance, an electrode can be modified with an oxidoreductase enzyme like glucose oxidase. When the enzyme reacts with its substrate (glucose), it produces hydrogen peroxide or consumes oxygen, which can be detected electrochemically. The resulting current is proportional to the concentration of the sugar. While highly specific for their target (e.g., glucose), different enzymes would be needed for other isomers.

Non-enzymatic sensors are also being developed. These can use catalytic metal nanoparticles (e.g., copper, nickel) that directly electro-oxidize carbohydrates, or synthetic recognition elements like molecularly imprinted polymers (MIPs). auburn.edu MIPs are created by polymerizing a matrix around the target molecule, which, after removal, leaves a cavity with a shape and chemical functionality complementary to the analyte, enabling selective rebinding. auburn.edu

Table 4: Examples of Sensor Platforms for Sugar Detection

| Sensor Type | Recognition Element | Transduction Principle | Selectivity |

|---|---|---|---|

| Enzymatic Biosensor | Glucose Oxidase | Amperometric (detection of H₂O₂ or O₂) | High (for glucose) |

| Non-Enzymatic Sensor | Metal Nanoparticles (e.g., CuO) | Electrocatalytic Oxidation | Moderate (responds to many reducing sugars) |

| MIP-based Sensor | Molecularly Imprinted Polymer | Potentiometric, Amperometric, Impedimetric | Tunable (depends on imprinting quality) |

| Aptamer-based Sensor | DNA/RNA Aptamer | Various electrochemical methods | Potentially high |

Applications of Isotopic Labeling in Metabolic Tracing and Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. vanderbilt.edunih.gov By introducing a precursor molecule enriched with a stable isotope (e.g., ¹³C, ²H, ¹⁵N), researchers can follow the atoms from that precursor as they are incorporated into downstream metabolites. nih.govcreative-proteomics.com This approach, often called metabolic flux analysis, provides dynamic information about pathway activities that cannot be obtained from concentration measurements alone. nih.govresearchgate.net

For example, cells or organisms can be supplied with uniformly labeled ¹³C-glucose ([U-¹³C₆]glucose). The open-chain form, this compound, is a key intermediate. As this labeled glucose is metabolized through pathways like glycolysis or the pentose (B10789219) phosphate (B84403) pathway, the ¹³C atoms are distributed among various products. nih.gov By analyzing the mass isotopologue distributions of these metabolites using mass spectrometry or the ¹³C enrichment patterns using NMR, the relative fluxes through different metabolic routes can be quantified. researchgate.net This methodology is invaluable for understanding how metabolic networks are regulated in health and disease and for identifying bottlenecks in engineered metabolic pathways. vanderbilt.edu

Table 5: Isotopic Labeling in Metabolic Studies of Hexoses

| Isotope | Labeled Precursor | Analytical Technique | Information Gained |

|---|---|---|---|

| ¹³C | [U-¹³C₆]glucose | MS, NMR | Flux through glycolysis, TCA cycle, pentose phosphate pathway. creative-proteomics.comresearchgate.net |

| ¹³C | [1,2-¹³C₂]glucose | MS, NMR | Differentiating between glycolysis and pentose phosphate pathway activity. |

| ²H (D) | [²H]glucose, D₂O | MS, NMR | Tracing hydrogen atom exchange, fluxes in gluconeogenesis and lipid synthesis. |

| ¹⁵N | [¹⁵N]glutamine | MS, NMR | Studying the interplay between amino acid and glucose metabolism. nih.gov |

Theoretical and Computational Chemistry Studies of 2,4,5,6 Tetrahydroxyhexanal

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure of 2,4,5,6-Tetrahydroxyhexanal. researchgate.net These calculations can determine a wide range of molecular properties, providing a fundamental understanding of the molecule's stability and reactivity.

Detailed research findings from quantum chemical calculations would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, various electronic properties can be calculated. For instance, the distribution of electron density can be analyzed to identify regions of high or low electron density, which are indicative of the molecule's polarity and potential sites for electrophilic or nucleophilic attack.

Furthermore, quantum chemical methods are used to predict spectroscopic properties, which can be compared with experimental data for validation. researchgate.net For example, the vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR spectra. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra, providing information about the molecule's behavior upon interaction with light.

Table 1: Predicted Spectroscopic Data for this compound from Quantum Chemical Calculations (Illustrative)

| Spectroscopic Property | Predicted Value/Range | Method |

| Key IR Frequencies (cm⁻¹) | 3400-3500 (O-H stretch), 2900-3000 (C-H stretch), 1720-1740 (C=O stretch) | DFT/B3LYP |

| ¹H NMR Chemical Shifts (ppm) | 9.6-9.8 (aldehyde H), 3.5-4.5 (CH-OH protons) | GIAO-DFT |

| ¹³C NMR Chemical Shifts (ppm) | 200-205 (aldehyde C), 60-80 (CH-OH carbons) | GIAO-DFT |

| Electronic Absorption (λ_max, nm) | ~290 (n -> π* transition) | TD-DFT |

Molecular Dynamics Simulations of Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. For this compound, MD simulations can provide a detailed picture of its dynamics in solution, its conformational flexibility, and its interactions with solvent molecules and other solutes. ajchem-a.com

In a typical MD simulation, the molecule is placed in a simulation box filled with solvent molecules (e.g., water), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. ajchem-a.com This allows for the exploration of the molecule's conformational landscape, revealing the different shapes it can adopt and the transitions between them. The extensive network of hydroxyl groups in this compound suggests that intramolecular and intermolecular hydrogen bonding will play a significant role in determining its preferred conformations and its interactions with water.

MD simulations can also be used to study the solvation of this compound, providing insights into how the molecule is stabilized by the surrounding solvent. The radial distribution function can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, revealing the structure of the solvation shell. Furthermore, by analyzing the hydrogen bonding patterns between the solute and solvent, the strength and dynamics of these interactions can be characterized.

Table 2: Illustrative Data from MD Simulations of this compound in Aqueous Solution

| Property | Illustrative Finding | Simulation Details |

| Predominant Conformation | Extended chain and folded (cyclic-like) structures | 100 ns simulation, AMBER force field |

| Average Number of H-bonds (solute-water) | 8-10 | SPC/E water model |

| Solvent Accessible Surface Area (SASA) | Fluctuates with conformational changes | GROMACS simulation package |

| Radial Distribution Function (aldehyde O - water H) | First peak at ~1.8 Å | NVT ensemble |

Force Field Development and Validation for Polyhydroxy Aldehydes

The accuracy of molecular dynamics simulations is highly dependent on the quality of the force field used to describe the potential energy of the system. ethz.ch A force field is a set of parameters and mathematical functions that define the interactions between atoms. nih.gov For polyhydroxy aldehydes like this compound, the development and validation of accurate force fields are crucial for reliable simulations.

Several general-purpose force fields, such as CHARMM, AMBER, and GROMOS, have been developed for biomolecules and organic molecules. nih.govacs.orgresearchgate.netacs.org These force fields are parameterized using a combination of experimental data (e.g., thermodynamic properties) and high-level quantum chemical calculations. ethz.ch For polyhydroxy aldehydes, specific parameterization is often necessary to accurately capture the subtle effects of the multiple hydroxyl groups and the aldehyde functionality. scispace.comresearchgate.net

The development of a new force field or the refinement of an existing one for polyhydroxy aldehydes would involve several steps. First, a set of small model compounds representing the different chemical groups in this compound would be selected. Quantum chemical calculations would then be performed on these model compounds to obtain data on their geometries, vibrational frequencies, and interaction energies with other molecules. This data is then used to parameterize the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) terms in the force field. chemrxiv.org

Validation is a critical step in force field development. acs.org The newly developed force field is tested by running simulations of known systems and comparing the results with experimental data. For polyhydroxy aldehydes, this could involve comparing simulated properties like density, heat of vaporization, and solvation free energies with their experimental values. nih.govacs.org

Table 3: Key Parameters in a Force Field for Polyhydroxy Aldehydes (Conceptual)

| Parameter Type | Functional Group | Illustrative Parameter | Source of Parametrization |

| Bond Stretching | C=O (aldehyde) | Force constant, equilibrium bond length | Quantum chemistry calculations |

| Angle Bending | H-O-C (hydroxyl) | Force constant, equilibrium angle | Experimental spectroscopic data |

| Torsional Dihedral | H-O-C-C | Potential energy barriers for rotation | Quantum chemistry torsion scans |

| Non-bonded (van der Waals) | Aldehyde Oxygen | Lennard-Jones parameters (σ, ε) | Experimental liquid properties |

| Non-bonded (Electrostatic) | Atomic Partial Charges | Point charges on each atom | Fitting to quantum chemical electrostatic potential |

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry can be used to predict the reactivity of this compound and to elucidate the mechanisms of its reactions. ucl.ac.uk By mapping the potential energy surface of a reaction, the transition states and intermediates can be identified, and the activation energies can be calculated. This information provides a detailed understanding of how the reaction proceeds and what factors influence its rate.

For this compound, several types of reactions could be investigated computationally. The aldehyde group is a key reactive site, and its reactions, such as oxidation to a carboxylic acid or reduction to an alcohol, could be studied. The hydroxyl groups can also participate in reactions, such as esterification or etherification. The open-chain form of this sugar can also undergo cyclization to form a more stable cyclic hemiacetal. ucl.ac.uk

Table 4: Illustrative Computational Data for a Hypothetical Reaction of this compound

| Reaction | Computational Method | Calculated Property | Illustrative Value |

| Oxidation of Aldehyde | DFT (B3LYP/6-31G*) | Activation Energy (kcal/mol) | 15-20 |

| Cyclization to Hemiacetal | DFT with solvent model | Reaction Free Energy (kcal/mol) | -5 to -10 |

| Nucleophilic addition to Aldehyde | QM/MM | Energy of Transition State (kcal/mol) | Varies with nucleophile |

In Silico Docking Studies with Hypothetical Receptor Models (Non-Clinical)

In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (receptor), such as a protein or enzyme. oup.comacs.org For this compound, docking studies could be performed with hypothetical receptor models to explore its potential interactions in a non-clinical context. acs.org This can provide insights into the structural features of the molecule that are important for binding and can guide the design of new molecules with specific binding properties.

In a typical docking study, the three-dimensional structures of both the ligand (this compound) and the receptor are used as input. The docking program then samples a large number of possible binding poses of the ligand in the active site of the receptor and scores them based on their predicted binding affinity. longdom.org The scoring functions used in docking programs are designed to approximate the free energy of binding and typically include terms for van der Waals interactions, electrostatic interactions, and hydrogen bonding.

The results of a docking study can provide valuable information about the potential binding mode of this compound. The predicted binding pose can reveal which functional groups on the ligand are involved in key interactions with the receptor, such as hydrogen bonds with amino acid residues in the active site. The docking score provides an estimate of the binding affinity, which can be used to rank different ligands or to compare the binding of a single ligand to different receptors.

Table 5: Illustrative Results from a Hypothetical Docking Study of this compound

| Hypothetical Receptor | Docking Program | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) |

| Hypothetical Sugar-Binding Protein | AutoDock Vina | -6.5 | Asp, Asn, Gln (via H-bonds with hydroxyls) |

| Hypothetical Aldehyde Reductase | Glide | -7.2 | Tyr, His (via H-bonds with aldehyde) |

| Hypothetical Glycosidase | DOCK6 | -5.8 | Trp (via hydrophobic interactions) |

Biological Roles and Molecular Interactions of 2,4,5,6 Tetrahydroxyhexanal in Model Systems Non Clinical

Function as a Substrate or Intermediate in Biochemical Reactions (in vitro, microbial, plant)

Evidence suggests that amino-derivatives of tetrahydroxyhexanal are present in plant and microbial systems and participate in metabolic pathways. For instance, a metabolomic analysis of ultra-long-term industrially fermented kohlrabi identified 2-amino-3,4,5,6-tetrahydroxyhexanal (B1202498) as one of the key differential metabolites. mdpi-res.commdpi.com This finding indicates its role as a metabolic intermediate in the complex biochemical transformations occurring during fermentation, a process driven by a consortium of microorganisms. The presence of this amino sugar derivative highlights its involvement in the metabolic pathways of the microorganisms responsible for the fermentation of plant-based material. mdpi-res.commdpi.com

Furthermore, stereoisomers of tetrahydroxyhexanal, such as L-Rhamnose ((2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal), are recognized for their role in the metabolic pathways of various organisms and are utilized to study enzyme mechanisms. The enzymatic synthesis of D-Rhamnose ((2S,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanal) from GDP-D-mannose involves key enzymes like GDP-D-mannose-4,6-dehydratase and rhamnose-6-phosphate reductase, underscoring its position as a product of specific enzymatic reactions in bacteria. smolecule.com These reactions are fundamental to the biosynthesis of bacterial polysaccharides. smolecule.com

Derivatives such as 3-amino-3-deoxy-D-glucose, a structural isomer of aminated 2,4,5,6-tetrahydroxyhexanal, are of research interest as potential substrates for various enzymatic reactions due to their structural similarity to glucose, which allows them to interact with biological systems. cymitquimica.com The hydrochloride salt of this compound is particularly suitable for biochemical applications due to its solubility in water. cymitquimica.com

Role in Non-Enzymatic Glycation and Formation of Advanced Glycation End-products (AGEs) in Chemical Models

The open-chain aldehyde structure of this compound and its derivatives makes them potential participants in non-enzymatic glycation, a series of chemical reactions that can lead to the formation of Advanced Glycation End-products (AGEs). While direct studies on this compound are not prevalent, research on its amino-substituted isomers provides strong evidence for this role.

For example, 3-amino-3-deoxyglucose (B1673283) has been shown to participate in glycation reactions with proteins. This process can lead to structural modifications and the formation of crosslinks in proteins like collagen, which may contribute to tissue damage.

The table below summarizes findings related to the involvement of a this compound isomer in glycation reactions.

| Compound Studied | Model System | Observed Effects |

| 3-amino-3-deoxyglucose | Chemical model with proteins (e.g., collagen) | Participates in glycation, leading to protein crosslinking. |

Investigations into Cellular Signaling and Stress Response Pathways (in vitro, non-human organisms)

The influence of tetrahydroxyhexanal isomers on cellular signaling and stress responses has been noted, particularly in the context of immune modulation and plant stress.

Isomers like D-Rhamnose have been observed to influence immune responses by modulating the activity of natural antibodies. smolecule.com This suggests a potential role for such sugar derivatives in cell-to-cell communication and signaling within the immune system.

In plant systems, carbohydrates and their derivatives are known to act as signaling molecules that connect and build networks of pathways to control metabolic responses to various stresses. mdpi.com Amino acids, which can be structurally related to aminated tetrahydroxyhexanals, also play a positive role as regulators in the stress response of many plants. mdpi.com For example, certain amino acids can promote or inhibit plant flowering under stress conditions. mdpi.com

Interaction with Biomacromolecules (e.g., proteins, nucleic acids) in Model Systems

The functional groups of this compound, namely the aldehyde and multiple hydroxyl groups, provide sites for interaction with biomacromolecules such as proteins and nucleic acids. The hydroxyl groups can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions, making it a versatile intermediate in biochemical pathways.

Studies on isomers and derivatives highlight these interactions. For instance, (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal is known to exert its effects primarily through interactions with enzymes and other proteins. Its hydroxyl groups facilitate hydrogen bonding with the active sites of enzymes, thereby influencing their activity.

The table below details the observed interactions of tetrahydroxyhexanal isomers and derivatives with specific biomacromolecules.

| Interacting Molecule | Biomolecule | Type of Interaction/Effect | Model System |

| (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal | Enzymes, Proteins | Hydrogen bonding via hydroxyl groups influencing enzyme activity. | Biochemical studies |

| D-Rhamnose | Biological receptors, Enzymes | Influences immune responses by modulating natural antibody activity. | in vitro studies |

Contribution to Metabolic Engineering and Bioproduct Synthesis in Microorganisms

Isomers of this compound serve as valuable building blocks in metabolic engineering and the synthesis of various bioproducts. Their versatile chemical nature allows for their incorporation into more complex molecules through microbial and enzymatic processes.

D-Rhamnose, for example, is utilized as a building block for the synthesis of oligosaccharides and polysaccharides, which have applications in the development of vaccines and other bioproducts. smolecule.com Microbial fermentation is a known method for producing D-Rhamnose, where microorganisms utilize simpler sugars like glucose as substrates. smolecule.com

Furthermore, the process of producing N-acetyl-D-glucosamine, a derivative of an amino-tetrahydroxyhexanal, can be achieved through microbial fermentation and enzymatic processes, showcasing the utility of these compounds in biotechnological production. google.com There is also potential for the use of these compounds in the production of biodegradable polymers.

The table below outlines the applications of tetrahydroxyhexanal isomers in metabolic engineering and bioproduction.

| Compound | Application | Production Method |

| D-Rhamnose | Synthesis of oligosaccharides and polysaccharides for vaccines and bioproducts. | Microbial fermentation, Enzymatic synthesis. smolecule.com |

| (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal | Production of biodegradable polymers. | Chemical/Biochemical synthesis. |

| N-acetyl-D-glucosamine | Therapeutic agent, building block for glycoconjugates. | Microbial fermentation, Enzymatic processes. google.com |

Synthesis and Research Applications of Derivatized 2,4,5,6 Tetrahydroxyhexanal Analogues

Preparation of Glycosidic Linkages and Oligosaccharide Mimics

The synthesis of glycosidic linkages to form oligosaccharides and their mimics is a cornerstone of carbohydrate chemistry, with significant implications for biology and medicine. While direct enzymatic and chemical methods are common for creating these linkages from cyclic hemiacetals, the open-chain 2,4,5,6-tetrahydroxyhexanal scaffold provides a unique entry point for the synthesis of non-natural oligosaccharide mimetics. These mimics are designed to replicate the biological activity of natural oligosaccharides while offering improved stability or novel functionalities. nih.govlookchem.com

The general approach involves the strategic protection of hydroxyl groups along the polyhydroxyhexanal backbone, followed by the activation of the anomeric or other positions to facilitate coupling with a glycosyl acceptor. google.com Chemoenzymatic methods, which combine the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis, have emerged as powerful tools in this area. lookchem.com For instance, glycosyltransferases can be employed to add sugar moieties to a synthetically prepared, derivatized polyhydroxyhexanal acceptor. lookchem.com

One innovative strategy involves the use of soluble polymer supports, such as poly(ethylene glycol) methyl ether (mPEG), to facilitate the synthesis of oligosaccharides. researchgate.net This approach allows for the sequential addition of monosaccharide units to a growing chain anchored to the polymer, with simplified purification at each step. researchgate.net The versatility of this method enables the construction of diverse oligosaccharide structures that can mimic the complex glycans found on cell surfaces.

Table 1: Strategies for Oligosaccharide Mimic Synthesis

| Strategy | Description | Key Advantages | Reference(s) |

|---|---|---|---|

| Chemoenzymatic Synthesis | Combination of chemical protecting group strategies with enzymatic glycosylation. | High regio- and stereoselectivity, access to complex structures. | lookchem.com |

| Soluble Polymer-Supported Synthesis | Stepwise assembly of oligosaccharides on a soluble polymer support like mPEG. | Simplified purification, potential for automation. | researchgate.net |

Synthesis of Heterocyclic Derivatives Incorporating the Polyhydroxyhexanal Moiety

The polyhydroxyhexanal framework is a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, leveraging the reactivity of both the aldehyde and the multiple hydroxyl groups. pku.edu.cnrsc.orgnih.gov These heterocycles are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. mdpi.comorganic-chemistry.org

A notable example is the synthesis of novel indole (B1671886) derivatives by coupling 2-deoxy-2-amino-D-glucose (an amino analogue of this compound) with a modified 1,1,2-trimethyl-1H-benzo[e]indole. dergipark.org.tr This reaction proceeds through the formation of a Schiff base between the amino group of the sugar derivative and an aldehyde group on the indole precursor, resulting in the formation of a new carbon-nitrogen bond and the incorporation of the polyhydroxyalkyl chain into the heterocyclic system. dergipark.org.tr The resulting compounds have shown potential as antibacterial and antifungal agents. dergipark.org.tr

The synthesis of oxygen-containing heterocycles, such as furans and pyrans, can be achieved through intramolecular cyclization reactions of derivatized polyhydroxyhexanals. pku.edu.cnnih.govdoi.org These reactions are often catalyzed by acids or transition metals and proceed via the nucleophilic attack of a hydroxyl group onto the activated aldehyde or a derivative thereof. The specific ring size and stereochemistry of the resulting heterocycle can be controlled by the choice of protecting groups and reaction conditions.

Table 2: Examples of Heterocyclic Derivatives from Polyhydroxyhexanal Analogues

| Heterocycle Class | Synthetic Approach | Starting Material Analogue | Application/Significance | Reference(s) |

|---|---|---|---|---|

| Indole Derivatives | Schiff base formation and coupling | 2-deoxy-2-amino-D-glucose | Antibacterial and antifungal agents | dergipark.org.tr |